molecular formula C17H26N4O4S B11524903 pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate

pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate

Cat. No.: B11524903
M. Wt: 382.5 g/mol
InChI Key: JMTNEYSBKYKOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is known for its biological significance, particularly in nucleic acids and energy transfer molecules like ATP.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Thioester Formation: The sulfanyl group is introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the sulfanyl group with pentyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the purine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be studied for its potential interactions with enzymes and nucleic acids. Its purine core makes it a candidate for research into DNA and RNA analogs, which could have implications in genetic research and biotechnology.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its structural similarity to nucleotides suggests it could interact with cellular processes, making it a potential lead compound for the development of antiviral or anticancer drugs.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate is likely related to its ability to mimic natural nucleotides. It may interact with enzymes involved in DNA and RNA synthesis, potentially inhibiting their activity. This interaction could disrupt cellular replication processes, making it a candidate for antiviral or anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: Another purine derivative known for its stimulant effects.

    Theobromine: A compound structurally similar to caffeine, found in chocolate.

Uniqueness

What sets pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl and ester groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H26N4O4S

Molecular Weight

382.5 g/mol

IUPAC Name

pentyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

InChI

InChI=1S/C17H26N4O4S/c1-4-6-8-10-25-12(22)11-26-17-18-14-13(21(17)9-7-5-2)15(23)19-16(24)20(14)3/h4-11H2,1-3H3,(H,19,23,24)

InChI Key

JMTNEYSBKYKOFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.